molecular formula C7H13NO B13435761 1-(Ethylamino)pent-4-en-2-one

1-(Ethylamino)pent-4-en-2-one

Cat. No.: B13435761
M. Wt: 127.18 g/mol
InChI Key: IMMWQSUNXFLAMP-UHFFFAOYSA-N
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Description

1-(Ethylamino)pent-4-en-2-one is an organic compound that belongs to the class of enaminones Enaminones are compounds that contain both an enamine (a nitrogen atom connected to a carbon-carbon double bond) and a ketone functional group

Preparation Methods

1-(Ethylamino)pent-4-en-2-one can be synthesized through the condensation of 2,4-pentanedione with ethylamine. The reaction typically involves mixing equimolar amounts of 2,4-pentanedione and ethylamine in a solvent such as dichloromethane, followed by the addition of a base like triethylamine to facilitate the reaction . The mixture is then stirred at room temperature until the reaction is complete, and the product is isolated through standard purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

1-(Ethylamino)pent-4-en-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Ethylamino)pent-4-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Ethylamino)pent-4-en-2-one involves its interaction with various molecular targets. The enamine group can act as a nucleophile, participating in reactions with electrophilic species. The ketone group can undergo tautomerization to form an enol, which can further react with other compounds. These interactions are crucial in the compound’s ability to form complex structures and exhibit biological activities .

Comparison with Similar Compounds

1-(Ethylamino)pent-4-en-2-one can be compared with other enaminones and related compounds:

    4-(Methylamino)pent-3-en-2-one: Similar structure but with a methyl group instead of an ethyl group.

    4-(Ethylamino)but-3-en-2-one: Similar structure but with a shorter carbon chain.

    4-(Ethylamino)hex-3-en-2-one: Similar structure but with a longer carbon chain.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-(ethylamino)pent-4-en-2-one

InChI

InChI=1S/C7H13NO/c1-3-5-7(9)6-8-4-2/h3,8H,1,4-6H2,2H3

InChI Key

IMMWQSUNXFLAMP-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)CC=C

Origin of Product

United States

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